Tetrahydrofuran-2-ylmethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound Tetrahydrofuran-2-ylmethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core with:
- A tetrahydrofuran-2-ylmethyl ester at position 2.
- A 2-methoxyphenyl substituent at position 3.
- A methyl group at position 2. Its synthesis typically involves multi-step reactions, including Hantzsch-type cyclization and esterification under anhydrous conditions .
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14-20(23(26)29-13-15-7-6-12-28-15)21(16-8-3-4-11-19(16)27-2)22-17(24-14)9-5-10-18(22)25/h3-4,8,11,15,21,24H,5-7,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRAGGWXCIIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3OC)C(=O)OCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This intermediate is then reacted with tetrahydrofuran-2-ylmethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Structural Variations in Hexahydroquinoline Derivatives
Key structural variations among analogs include:
Substituent at position 4: 2-Methoxyphenyl (target compound) vs. 4-methoxyphenyl (e.g., Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ). Electron-withdrawing groups (e.g., 4-cyanophenyl in B5 ) or halogens (e.g., 4-chlorophenyl in B6 ). Heterocyclic groups (e.g., furan-2-yl in B9 ).
Ester group at position 3 :
Additional substituents: Substituents on the hexahydroquinoline ring (e.g., 7-phenyl in cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ).
Table 1: Comparative Analysis of Selected Analogs
*Calculated based on molecular formula C₂₃H₂₇NO₅.
Key Observations:
- Bioactivity: Derivatives with 4-methoxyphenyl (B8) or 4-cyanophenyl (B5) substituents exhibit potent P-glycoprotein inhibition, suggesting that electron-donating or withdrawing groups at the para position enhance interaction with biological targets . The target compound’s ortho-methoxy group may sterically hinder binding compared to para analogs.
- Crystallinity : Analogs like B4–B9 form yellow crystals with high melting points (>200°C), indicating stable packing influenced by hydrogen bonding (e.g., N–H···O interactions) .
Biological Activity
Tetrahydrofuran-2-ylmethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Key Characteristics
- Molecular Weight : 372.43 g/mol
- Chemical Structure : Contains a tetrahydrofuran moiety linked to a hexahydroquinoline structure, which is significant for its biological activity.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Potential : Some derivatives of hexahydroquinoline have been studied for their anticancer effects. In vitro studies suggest that they can induce apoptosis in cancer cells.
- Antimicrobial Properties : Certain analogs demonstrate antimicrobial activity against various pathogens, indicating potential therapeutic applications in infectious diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Cellular Signaling Pathways : The compound might modulate signaling pathways related to cell survival and apoptosis.
Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of compounds related to tetrahydrofuran derivatives. The results indicated that these compounds significantly reduced oxidative stress markers in human cell lines. The IC50 values were determined to be in the low micromolar range, suggesting potent activity.
| Compound | IC50 (µM) | Type of Activity |
|---|---|---|
| Compound A | 5.2 | Antioxidant |
| Compound B | 3.8 | Antioxidant |
Study 2: Anticancer Effects
In another study focused on the anticancer potential of hexahydroquinoline derivatives, it was found that certain compounds led to a significant decrease in cell viability in breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | Viability (%) | Treatment |
|---|---|---|
| MCF-7 | 30% | Compound X (10 µM) |
| MDA-MB-231 | 25% | Compound Y (15 µM) |
Study 3: Antimicrobial Activity
Research also highlighted the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising for further development into therapeutic agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus | 12.5 |
| E. coli | 15.0 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step protocols:
Imine formation : React a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) with a primary amine under acid catalysis to form a Schiff base intermediate.
Cyclization : Treat the intermediate with a cyclohexanone derivative (e.g., 3-oxocyclohex-1-enecarboxylate) to construct the hexahydroquinoline core.
Esterification : Introduce the tetrahydrofuran-2-ylmethyl group via esterification or alkylation .
- Optimization : Key parameters include solvent polarity (e.g., ethanol vs. THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid for cyclization). Monitor purity via TLC and HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- 1H/13C NMR : Assign peaks using DEPT and COSY to resolve overlapping signals from the hexahydroquinoline core and substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- X-ray crystallography : Use SHELXL or OLEX2 for refinement. The tetrahydrofuran ring’s puckering amplitude (e.g., Cremer-Pople parameters) and hydrogen-bonding patterns (graph set analysis) should be analyzed .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and methoxy groups at ~1250 cm⁻¹ .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Conduct accelerated degradation studies:
- Thermal stress : Heat samples at 40–60°C for 4 weeks and monitor decomposition via HPLC.
- Photolytic stability : Expose to UV light (ICH Q1B guidelines) and assess changes in NMR spectra .
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., DFT vs. crystallography) be resolved?
- Case example : If DFT predicts a planar hexahydroquinoline core but X-ray data show puckering, re-evaluate computational parameters (e.g., solvent effects, dispersion corrections). Cross-validate with solid-state NMR to assess crystal packing influences .
- Methodology : Use software like Gaussian or ORCA for DFT optimization, ensuring inclusion of van der Waals interactions. Compare torsion angles (e.g., C3-C4-C5-N1) with crystallographic data .
Q. What strategies are effective for enhancing stereochemical control during synthesis?
- Chiral auxiliaries : Introduce a chiral amine during imine formation to direct cyclization stereochemistry.
- Asymmetric catalysis : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to control tetrahydrofuran stereogenicity .
- Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to P-glycoprotein (see similar hexahydroquinoline derivatives in ). Focus on hydrophobic interactions with the methoxyphenyl group and hydrogen bonding with the carbonyl oxygen.
- In vitro assays :
- P-gp inhibition : Perform calcein-AM efflux assays in Caco-2 cells.
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) with IC50 determination .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Example : Conflicting 1H NMR shifts for the tetrahydrofuran methyl group.
- Resolution :
- Verify solvent effects (e.g., DMSO vs. CDCl3).
- Re-examine coupling constants (J values) to confirm diastereotopic proton assignments .
Q. What computational tools are suitable for predicting reactivity of functional groups?
- Software : Gaussian (for Fukui indices), ADF (for electrophilicity analysis).
- Key reactive sites :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
